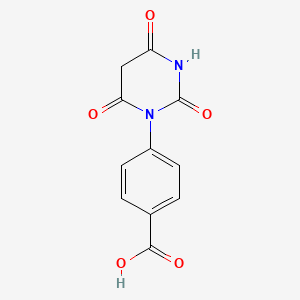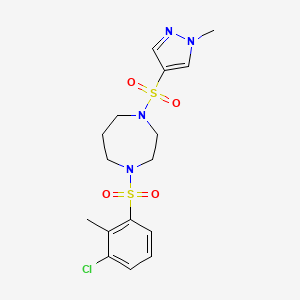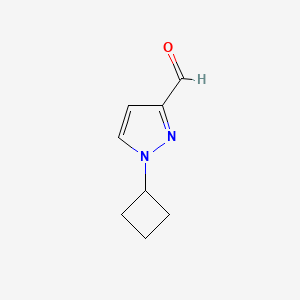![molecular formula C16H11FN4S2 B2497889 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-86-3](/img/structure/B2497889.png)
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazolo[4,3-b]pyridazine derivatives involves multi-step reactions starting from basic heterocyclic components. These processes typically involve treating specific precursor compounds with reagents in a controlled environment to achieve the desired chemical structure. The synthesized compounds are then elucidated through various spectroscopic techniques such as IR, NMR, and LC-MS, and finally confirmed by X-ray diffraction techniques (Sallam et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their crystallization in specific crystal systems with defined space groups. The structures feature intermolecular hydrogen bond interactions and other molecular interactions critical for their biological activity. Advanced techniques like density functional theory (DFT) calculations and Hirshfeld surface analysis are utilized to understand these interactions and the packing of molecules (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical behavior of triazolo[4,3-b]pyridazine derivatives involves reactions with various carbanions and enamines, leading to the formation of a wide array of substituted compounds. These reactions are pivotal for modifying the chemical structure to enhance biological activity and specificity (Oishi et al., 1987).
Aplicaciones Científicas De Investigación
Chemical Properties and Binding Affinity
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is part of the triazolopyridazine class of compounds. One structurally similar compound, TPA023, demonstrates high affinity for the benzodiazepine binding site of recombinant human GABAA receptors containing an α1, α2, α3, or α5 subunit. This compound showcases partial agonist efficacy at the α2 and α3 subtypes and antagonist efficacy at the α1 and α5 subtypes (Atack et al., 2006).
Therapeutic Applications
Anticonvulsant Activity :
- The triazolopyridazine derivatives, which include compounds structurally related to 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant anticonvulsant activities. For instance, various benzylpyridazine derivatives were synthesized and tested for their efficacy against maximal electroshock-induced seizures in mice, demonstrating notable anticonvulsant effects (Moreau et al., 1994).
- Further studies on triazolo- and imidazopyridazinyl carboxamides and carboxylic acids, which are analogues of the compound of interest, revealed their potential as anticonvulsants, showing promising results in various seizure models (Moreau et al., 1998).
Cardiovascular Agents :
- A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, similar in structure to the compound , have been prepared as inhibitors of cAMP phosphodiesterase from various tissues, with potential as cardiovascular agents (Novinson et al., 1982).
Anti-Parkinsonian Activity :
- Synthesized derivatives of thiazolotriazolopyrimidine, structurally analogous to 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, were evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed promising activity in haloperidol-induced catalepsy and oxidative stress models in mice (Azam et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAZCADEZLKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
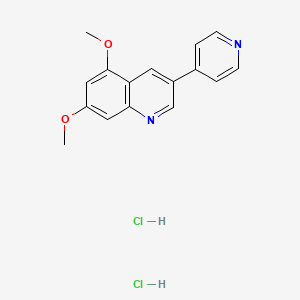
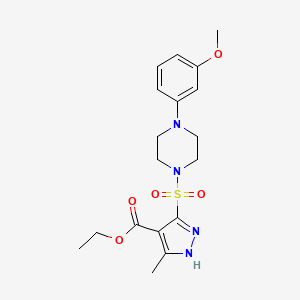
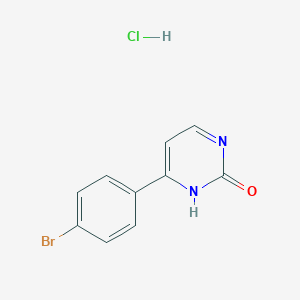
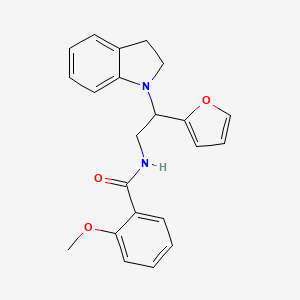
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)

